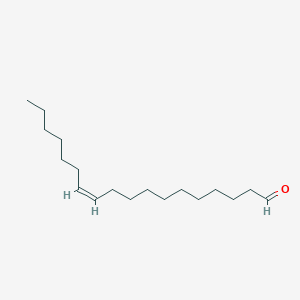

(Z)-11-Octadecenal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-11-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSVMXHKWSNHLH-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4273-95-4 | |

| Record name | 11-Octadecenal, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of (Z)-11-Octadecenal from Cnaphalocrocis medinalis: A Technical Guide

Abstract

(Z)-11-Octadecenal is a key component of the female sex pheromone of the rice leaffolder, Cnaphalocrocis medinalis, a significant pest of rice crops throughout Asia. Understanding the discovery, isolation, and biological activity of this semiochemical is crucial for the development of effective pest management strategies, including monitoring and mating disruption. This technical guide provides an in-depth overview of the methodologies employed in the identification and quantification of this compound from C. medinalis, intended for researchers, scientists, and professionals in drug development. Detailed experimental protocols for insect rearing, pheromone extraction, chemical analysis, and electrophysiological assays are presented. Furthermore, this guide includes a proposed biosynthetic pathway for the pheromone and a plausible chemical synthesis route for this compound. All quantitative data is summarized in structured tables, and key experimental workflows and pathways are visualized using diagrams.

Introduction

The rice leaffolder, Cnaphalocrocis medinalis, is a lepidopteran pest that causes significant economic losses in rice cultivation. The female moths release a species-specific blend of volatile organic compounds, known as sex pheromones, to attract conspecific males for mating. The primary components of this pheromone blend have been identified as a mixture of C18 aldehydes and alcohols. Among these, this compound plays a crucial role in male attraction. The elucidation of the precise composition and biological activity of this pheromone blend is a cornerstone for the development of semiochemical-based pest control methods. This guide details the scientific journey of discovering and isolating this compound from C. medinalis.

Pheromone Composition and Quantitative Data

The sex pheromone of Cnaphalocrocis medinalis is a multi-component blend, with the relative ratios of its constituents varying across different geographical populations. The primary components that have been identified are this compound, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol. The total amount of the pheromone blend extracted from a single virgin female is estimated to be approximately 0.9 ng.[1]

Table 1: Quantitative Composition of Cnaphalocrocis medinalis Sex Pheromone in Different Geographic Populations

| Pheromone Component | Abbreviation | Japanese Population Ratio[1] | Chinese Population Ratio |

| This compound | Z11-18:Ald | 11 | 3 |

| (Z)-13-Octadecenal | Z13-18:Ald | 100 | 25 |

| (Z)-11-Octadecen-1-ol | Z11-18:OH | 24 | 3 |

| (Z)-13-Octadecen-1-ol | Z13-18:OH | 36 | 3 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound from C. medinalis.

Insect Rearing

A stable laboratory colony of Cnaphalocrocis medinalis is essential for consistent pheromone research.

-

Host Plant: Larvae can be reared on rice seedlings.

-

Rearing Conditions: The colony should be maintained in an incubator with a controlled environment.

-

Adult Maintenance: Upon eclosion, male and female moths should be separated to ensure virginity for pheromone extraction. They can be kept in cages and provided with a 10% sugar water solution.[2]

Pheromone Gland Extraction

The sex pheromone is produced and stored in a specialized gland located at the tip of the female's abdomen.

-

Moth Selection: Use 4-day-old virgin female moths for extraction, as pheromone titers are high at this age.[3]

-

Gland Dissection:

-

Anesthetize the female moth by chilling.

-

Under a dissecting microscope, carefully excise the abdominal tip containing the pheromone gland.

-

-

Extraction:

-

Immediately place the excised gland into a vial containing 20-50 µL of high-purity hexane.

-

Allow the extraction to proceed for at least 1 hour at room temperature.

-

The resulting hexane extract contains the pheromone components and can be concentrated under a gentle stream of nitrogen if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique used to separate, identify, and quantify the components of the pheromone extract.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the C18 aldehydes and alcohols.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injection: Splitless injection of 1-2 µL of the pheromone extract.

-

Oven Temperature Program:

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic synthetic standards.

-

Electroantennography (EAG)

EAG is a sensitive electrophysiological technique used to measure the olfactory response of an insect's antenna to volatile compounds, confirming the biological activity of the identified pheromone components.

-

Antenna Preparation:

-

Anesthetize an adult male C. medinalis moth.

-

Excise one antenna at its base.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Insect Ringer's solution: NaCl 7.5 g/L, KCl 0.35 g/L, CaCl₂ 0.21 g/L, NaHCO₃ 0.2 g/L).[5] The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.

-

-

Stimulus Delivery:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A known amount of the synthetic pheromone component (dissolved in a solvent like paraffin oil) is applied to a filter paper strip placed inside a Pasteur pipette.

-

A puff of air is delivered through the pipette into the main air stream, carrying the odorant to the antenna.

-

-

Data Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded.

-

A negative voltage deflection upon stimulation indicates an olfactory response.

-

The amplitude of the EAG response is proportional to the strength of the olfactory stimulus. Responses are typically normalized by subtracting the response to a solvent blank.

-

Pheromone Biosynthesis and Chemical Synthesis

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Type I lepidopteran sex pheromones, which include C18 aldehydes and alcohols, generally begins with fatty acid synthesis. The specific pathway in C. medinalis is believed to follow these key steps:

-

Fatty Acid Synthesis: Acetyl-CoA is converted to palmitic acid (C16) or stearic acid (C18) by fatty acid synthase (FAS).

-

Desaturation: A specific fatty acid desaturase introduces a double bond at the Δ11 position of the acyl-CoA precursor.

-

Reduction: A fatty acyl-CoA reductase (FAR) reduces the carboxyl group of the unsaturated fatty acyl-CoA to an alcohol, forming (Z)-11-octadecen-1-ol.

-

Oxidation: An alcohol oxidase or dehydrogenase may then oxidize the alcohol to the corresponding aldehyde, this compound.

Proposed Chemical Synthesis of this compound

A plausible and efficient method for the chemical synthesis of this compound is through the Wittig reaction, which is a well-established method for forming carbon-carbon double bonds with good stereocontrol.

-

Preparation of the Phosphonium Ylide: Heptyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromoheptane. This phosphonium salt is then treated with a strong base, such as n-butyllithium, to generate the corresponding ylide.

-

Wittig Reaction: The ylide is reacted with 11-oxoundecanal to form the (Z)-alkene, this compound. The use of a non-stabilized ylide generally favors the formation of the (Z)-isomer.

-

Purification: The final product is purified by column chromatography.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Conclusion

The discovery and isolation of this compound from Cnaphalocrocis medinalis represent a significant advancement in the field of chemical ecology and integrated pest management. The detailed methodologies provided in this guide offer a comprehensive resource for researchers aiming to replicate or build upon this work. The combination of meticulous insect rearing, precise pheromone extraction, advanced chemical analysis, and sensitive electrophysiological assays has been instrumental in elucidating the chemical communication system of this important agricultural pest. Further research into the specific enzymes of the biosynthetic pathway and the development of more efficient and scalable synthetic routes for this compound will continue to enhance our ability to develop sustainable and environmentally friendly strategies for the management of Cnaphalocrocis medinalis.

References

The Biological Activity of (Z)-11-Octadecenal in Lepidoptera: A Technical Guide

(Z)-11-Octadecenal , a long-chain unsaturated aldehyde, plays a significant role in the chemical communication of numerous Lepidopteran species. This technical guide provides an in-depth analysis of its biological activity, focusing on its role as a sex pheromone component. The information is tailored for researchers, scientists, and drug development professionals working in the fields of chemical ecology, pest management, and pheromone-based drug discovery.

Overview of Biological Activity

This compound is primarily known as a female-emitted sex pheromone component in several moth species. Its primary biological function is to attract conspecific males for the purpose of mating. The specificity of the pheromone signal is often achieved through a precise blend of this compound with other compounds, with the ratio of these components being critical for eliciting a behavioral response.

The biological activity of this compound and structurally related compounds has been documented in various Lepidopteran families, including Noctuidae and Pyralidae. For instance, in the rice leaffolder moth, Cnaphalocrocis medinalis, this compound has been identified as a female pheromone.[1] While research has also heavily focused on the related compound (Z)-11-hexadecenal, the principles of its action and the methodologies for its study are highly relevant to this compound.

Quantitative Data on Biological Activity

The biological activity of this compound and its analogs is quantified through various electrophysiological and behavioral assays. The following tables summarize key quantitative data from studies on several Lepidopteran species.

Table 1: Electrophysiological Responses to Pheromone Components

| Species | Compound | Dosage | EAG Response (mV) | Notes |

| Heliothis virescens | Oxidized yeast extract containing (Z)-11-hexadecenal | Not specified | Elicited specific electrophysiological activity | The yeast was engineered to produce (Z)-11-hexadecenol, which was then oxidized.[2][3] |

| Oria musculosa | (Z)-11-Hexadecenyl acetate | Not specified | Highest antennal reaction among tested compounds | Screening tests of various unsaturated acetates, alcohols, and aldehydes.[4] |

| Plutella xylostella | (Z)-11-hexadecenal | 100 ppm (in liquid state) | Induced transmembrane depolarisation | This response is an early indicator of plant defense activation.[5] |

| Various Lepidoptera | Various acetates and alcohols | 100 µ g/cartridge | Varied EAG responses | A general screening of 46 compounds was conducted.[6] |

Table 2: Behavioral Responses in Field and Laboratory Assays

| Species | Lure Composition | Trap Type | Mean Trap Catch | Location |

| Scirpophaga incertulas | (Z)-9-hexadecenal and (Z)-11-hexadecenal (1:3 ratio) | Not specified | Attractive to males | Standard lure for monitoring.[7][8] |

| Scirpophaga incertulas | Standard lure + (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate | Not specified | 120% increase in catch on average | Field experiments in northern Vietnam.[8][9][10] |

| Heliothis subflexa | Blend including (Z)-11-hexadecen-1-ol | Sticky traps | Significantly increased capture | The alcohol was a critical component of the blend.[11] |

| Heliothis subflexa | Blend with 0.9-3.5% (Z)-11-hexadecen-1-ol release ratio | Sticky traps | Optimal capture of males | The relative release rate of the alcohol was crucial.[11] |

| Heliothis subflexa | Blend with 0.9-1.6% (Z)-11-hexadecen-1-ol release ratio | Bucket traps | Optimal capture of males | The optimal release ratio was narrower in bucket traps.[11] |

Experimental Protocols

The study of this compound's biological activity involves a range of specialized techniques. Below are detailed methodologies for key experiments.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

-

Antenna Preparation: An adult male moth is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed.

-

Electrode Placement: The cut ends of the antenna are placed into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end, and the reference electrode is at the base.

-

Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A known amount of the test compound, such as this compound, is loaded onto a piece of filter paper inside a Pasteur pipette. A puff of air is then injected through the pipette into the main airstream, delivering the odorant to the antenna.

-

Signal Recording and Amplification: The electrical potential change (depolarization) across the antenna is amplified and recorded using specialized software. The amplitude of the response is measured in millivolts (mV).

-

Controls: A solvent blank (the solvent used to dissolve the test compound) is used as a control to ensure that the observed response is due to the compound itself.

Wind Tunnel Bioassays

Wind tunnels are used to study the flight behavior of insects in response to a controlled plume of odor.

Methodology:

-

Wind Tunnel Setup: A laminar flow wind tunnel with controlled airflow (typically 0.3-0.5 m/s), temperature, and humidity is used. The upwind end of the tunnel contains a dispenser for the test pheromone.

-

Pheromone Dispensing: A synthetic blend containing this compound is released from a point source, such as a rubber septum or a filter paper, creating an odor plume that travels downwind.

-

Insect Release: Male moths, previously conditioned under a specific light-dark cycle, are released onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the moths is recorded and scored. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated and compared across different pheromone blends or concentrations.

Field Trapping Experiments

Field trapping experiments are conducted to assess the attractiveness of synthetic pheromone lures under natural conditions.

Methodology:

-

Trap and Lure Preparation: Traps (e.g., sticky traps, bucket traps) are baited with lures containing a specific blend and dosage of synthetic pheromones, including this compound. Rubber septa are commonly used as dispensers.

-

Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. A certain distance is maintained between traps to avoid interference.

-

Trap Deployment: Traps are typically placed at a specific height above the ground or crop canopy.

-

Data Collection: The number of target male moths captured in each trap is recorded at regular intervals.

-

Statistical Analysis: The mean trap catches for different lure compositions are compared using statistical tests such as ANOVA to determine significant differences in attractiveness.

Signaling Pathways and Experimental Workflows

The perception of this compound by male moths initiates a signaling cascade that ultimately leads to a behavioral response. The following diagrams illustrate the key pathways and experimental workflows.

Caption: Generalized pheromone signaling pathway in Lepidoptera.

Caption: Experimental workflow for assessing biological activity.

Biosynthesis of this compound

The biosynthesis of Type I moth sex pheromones, which includes this compound, typically starts from fatty acid synthesis. In the case of aldehydes, the biosynthetic pathway involves the de novo synthesis of a saturated fatty acid, followed by desaturation, chain-shortening or elongation, reduction to an alcohol, and finally oxidation to the aldehyde. For instance, in Chloridea virescens, the major pheromone component, (Z)-11-hexadecenal, is produced from (Z)-11-hexadecenol.[12] This final oxidation step is a critical part of the biosynthetic pathway. The production of (Z)-11-hexadecenol has been achieved in engineered yeast, demonstrating the potential for biotechnological production of these pheromones.[2][3][13]

Conclusion

This compound is a key semiochemical in the reproductive biology of many Lepidopteran species. Understanding its biological activity, the methods used to quantify it, and the underlying signaling and biosynthetic pathways is crucial for the development of effective and environmentally benign pest management strategies. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in this field. Further research into the specific odorant receptors and neural circuits involved in the perception of this compound will undoubtedly open new avenues for the development of highly specific and effective pest control tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iris.unito.it [iris.unito.it]

- 6. scilit.com [scilit.com]

- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 8. (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate improve the attractiveness of the standard sex pheromone of the yellow rice stem borer Scirpophaga incertulas (Lepidoptera: Pyralidae) in northern Vietnam | CiNii Research [cir.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. Effect of release rate and ratio of (Z)-11-hexadecen-1-ol from synthetic pheromone blends on trap capture ofHeliothis subflexa (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portal.research.lu.se [portal.research.lu.se]

(Z)-11-Octadecenal: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Octadecenal is a long-chain unsaturated aldehyde that plays a crucial role as a sex pheromone in the chemical communication of numerous insect species, primarily within the order Lepidoptera. Its potent and specific biological activity makes it a molecule of significant interest for the development of environmentally benign pest management strategies, such as mating disruption and mass trapping. Understanding the natural occurrences and the intricate biosynthetic pathways of this compound is paramount for its synthesis and effective application in agricultural and research settings. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and relevant experimental methodologies associated with this important semiochemical.

Natural Sources of this compound

This compound has been identified as a key component of the female-produced sex pheromone blend in several moth species. The most well-documented source is the rice leaffolder moth, Cnaphalocrocis medinalis, a significant pest of rice crops in Asia.[1][2][3] In this species, this compound is part of a multi-component pheromone blend that mediates long-range attraction of males for mating.

Quantitative Composition of Cnaphalocrocis medinalis Sex Pheromone

The precise ratio of pheromone components is often critical for optimal biological activity and can exhibit geographical variation. Several studies have quantified the composition of the C. medinalis sex pheromone gland extracts. The total amount of the four-component blend in the pheromone gland of a single female moth has been estimated to be approximately 0.9 nanograms.[1]

| Pheromone Component | Abbreviation | Relative Ratio (Japan)[1][4] | Optimal Lure Ratio (China)[2] | Lure Composition (Zhejiang, China)[3][5] |

| This compound | Z11-18:Ald | 11 | 3 | 50 µg |

| (Z)-13-Octadecenal | Z13-18:Ald | 100 | 25 | 500 µg |

| (Z)-11-Octadecen-1-ol | Z11-18:OH | 24 | 3 | 90 µg |

| (Z)-13-Octadecen-1-ol | Z13-18:OH | 36 | 3 | 120 µg |

Biosynthesis of this compound

The biosynthesis of this compound in moths follows the general pathway for Type I lepidopteran sex pheromones, which originates from fatty acid metabolism. This intricate process involves a series of enzymatic reactions primarily occurring in the specialized pheromone glands of the female insect. The key steps include de novo fatty acid synthesis, desaturation, chain-shortening (if necessary), reduction, and oxidation.

The proposed biosynthetic pathway for this compound starts with the common C18 saturated fatty acid, stearoyl-CoA.

-

Desaturation: A specific fatty acyl-CoA desaturase, a Δ11-desaturase, introduces a double bond at the 11th position of the stearoyl-CoA carbon chain, forming (Z)-11-octadecenoyl-CoA.

-

Reduction: A fatty acyl-CoA reductase (FAR) then catalyzes the reduction of the acyl-CoA group to an alcohol, yielding (Z)-11-octadecen-1-ol.

-

Oxidation: Finally, an alcohol oxidase converts the terminal hydroxyl group of (Z)-11-octadecen-1-ol into an aldehyde, resulting in the final product, this compound.

Key Enzymes in the Biosynthetic Pathway:

-

Fatty Acid Synthase (FAS): Responsible for the de novo synthesis of saturated fatty acid precursors.

-

Δ11-Desaturase: A membrane-bound enzyme that introduces a cis double bond at the C11 position of the fatty acyl chain. The specificity of this enzyme is a critical determinant of the final pheromone structure.

-

Fatty Acyl-CoA Reductase (FAR): A family of enzymes that reduce the fatty acyl-CoA to the corresponding fatty alcohol. The substrate specificity of the FAR can also influence the composition of the final pheromone blend.

-

Alcohol Oxidase: An enzyme that catalyzes the final oxidation step from the fatty alcohol to the aldehyde.

Regulation of Biosynthesis: The PBAN Signaling Pathway

The biosynthesis of sex pheromones in moths is tightly regulated by a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[6][7] PBAN is produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland and initiates a signaling cascade that upregulates the activity of key biosynthetic enzymes.[6][8]

The binding of PBAN to its G-protein coupled receptor (GPCR) on the pheromone gland cell membrane triggers an influx of extracellular calcium ions (Ca²⁺).[7][9] In some moth species, this is followed by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][10] This signaling cascade ultimately leads to the activation of enzymes such as acetyl-CoA carboxylase and fatty acyl reductases, thereby stimulating the production of pheromone components like this compound.[8][10]

Experimental Protocols

Extraction and Analysis of this compound from Insect Pheromone Glands

This protocol describes the general procedure for extracting and analyzing pheromone components from the glands of female moths.

Materials:

-

Virgin female moths (e.g., Cnaphalocrocis medinalis)

-

Dissecting microscope

-

Fine-tipped forceps

-

Hexane (GC grade)

-

Glass vials with Teflon-lined caps

-

Gas chromatograph-mass spectrometer (GC-MS)

-

This compound standard

Procedure:

-

Gland Dissection: Anesthetize a virgin female moth by chilling. Under a dissecting microscope, carefully dissect the terminal abdominal segments containing the pheromone gland.

-

Extraction: Immediately place the dissected gland into a glass vial containing a small volume (e.g., 50 µL) of hexane.

-

Incubation: Allow the extraction to proceed for a specified time (e.g., 30 minutes) at room temperature.

-

Sample Preparation: Carefully remove the gland tissue from the hexane extract. The extract is now ready for analysis.

-

GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the hexane extract into the GC-MS system.

-

GC Conditions: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of the pheromone components.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., m/z 40-400).

-

-

Identification and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the amount of this compound by comparing the peak area of the compound in the sample to a calibration curve generated from known concentrations of the standard.

-

Functional Characterization of Biosynthetic Enzymes via Heterologous Expression in Yeast

This protocol outlines the key steps for expressing a candidate moth desaturase or reductase gene in yeast to determine its function.

Materials:

-

Yeast expression vector (e.g., pYES2)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae)

-

Candidate gene (desaturase or reductase) cloned into the expression vector

-

Yeast transformation reagents

-

Yeast growth media (selective and induction media)

-

Fatty acid precursors (e.g., stearic acid for a Δ11-desaturase)

-

Hexane and other solvents for extraction

-

GC-MS for analysis

Procedure:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate desaturase or reductase gene from pheromone gland cDNA and clone it into a yeast expression vector.

-

Yeast Transformation: Transform the expression construct into competent yeast cells using a standard protocol (e.g., lithium acetate method).

-

Yeast Culture and Induction:

-

Grow the transformed yeast in a selective medium to maintain the plasmid.

-

Inoculate an induction medium containing galactose (to induce gene expression) with the yeast culture.

-

Supplement the induction medium with the appropriate fatty acid precursor.

-

-

Extraction of Yeast Lipids:

-

After a period of incubation (e.g., 48-72 hours), harvest the yeast cells by centrifugation.

-

Extract the total lipids from the yeast cells using a suitable solvent system (e.g., chloroform:methanol).

-

-

Sample Preparation for GC-MS:

-

Saponify the lipid extract and methylate the fatty acids to produce fatty acid methyl esters (FAMEs).

-

If characterizing a reductase, the fatty alcohol products can be directly extracted and analyzed.

-

-

GC-MS Analysis: Analyze the FAMEs or fatty alcohol extracts by GC-MS to identify the products of the heterologously expressed enzyme.

-

Functional Determination: Compare the fatty acid or alcohol profile of the yeast expressing the candidate gene with that of control yeast (transformed with an empty vector) to determine the specific enzymatic activity.

Conclusion

This compound is a vital semiochemical with significant potential in the development of sustainable pest control strategies. A thorough understanding of its natural sources and the underlying biosynthetic pathways is crucial for its efficient synthesis and application. The methodologies outlined in this guide provide a framework for researchers to investigate this and other related insect pheromones, paving the way for novel and targeted approaches in chemical ecology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Physiological Status of Rice Leaf-Roller Cnaphalocrocis medinalis (Lepidoptera: Crambidae) Adults Trapped by Sex Pheromone and Floral Odor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]

- 8. Pheromone biosynthesis activating neuropeptide family in insects: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the pheromone biosynthesis activating neuropeptide (PBAN) signal transduction cascade that regulates sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

A Technical Guide to (Z)-11-Octadecenal: Synthesis, Bioactivity, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-Octadecenal is a long-chain unsaturated aldehyde that plays a crucial role as a female sex pheromone in several lepidopteran species, most notably the rice leaffolder moth, Cnaphalocrocis medinalis. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activity. We detail experimental protocols for its synthesis and for electrophysiological assays used to characterize its function. Furthermore, we explore the current understanding of the signaling pathways involved in its perception by insects. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and pest management, as well as for professionals in drug and pesticide development.

Chemical and Physical Properties

This compound is a fatty aldehyde with a single double bond in the cis (Z) configuration. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 56554-95-1 | [1] |

| Molecular Formula | C₁₈H₃₄O | [1][2] |

| Molecular Weight | 266.47 g/mol | [1] |

| IUPAC Name | (11Z)-octadec-11-enal |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a key part of which is a Wittig reaction to establish the Z-configured double bond, followed by oxidation of a primary alcohol to the final aldehyde. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of (Z)-11-Octadecen-1-ol (Wittig Reaction)

This protocol describes the formation of the C18 carbon chain with the characteristic (Z)-double bond at position 11.

Materials:

-

Heptyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium in THF)

-

11-Undecenal

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium) to the suspension with stirring. The formation of the ylide is indicated by a color change.

-

Continue stirring at 0°C for 1 hour.

-

Slowly add a solution of 11-undecenal in anhydrous THF to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (Z)-11-octadecen-1-ol.

Experimental Protocol: Oxidation to this compound

This protocol details the final oxidation step to yield the target aldehyde.

Materials:

-

(Z)-11-Octadecen-1-ol

-

Pyridinium dichromate (PDC)

-

Anhydrous dichloromethane (DCM)

-

Celite or molecular sieves

Procedure:

-

In a round-bottom flask, dissolve (Z)-11-octadecen-1-ol in anhydrous DCM.

-

Add Celite or powdered molecular sieves to the solution.

-

Add pyridinium dichromate (PDC) in one portion.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Detection

This compound is a key component of the female sex pheromone of the rice leaffolder moth, Cnaphalocrocis medinalis[3][4][5][6]. It plays a critical role in attracting males for mating. The detection of this pheromone by male moths is a highly sensitive and specific process mediated by their olfactory system.

Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

-

Adult male Cnaphalocrocis medinalis

-

This compound standard (dissolved in an appropriate solvent, e.g., hexane)

-

Glass capillaries

-

Ag/AgCl electrodes

-

Amplifier and data acquisition system

-

Air stimulus controller

Procedure:

-

Excise the antenna from a male moth and mount it between two glass capillaries containing a saline solution and Ag/AgCl electrodes.

-

Deliver a continuous stream of purified and humidified air over the antenna.

-

Prepare serial dilutions of the this compound standard.

-

Apply a known volume (e.g., 10 µL) of the pheromone solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Inject a puff of air (e.g., 0.5 seconds) through the pipette into the continuous airstream directed at the antenna. A typical dose used for screening is 100 μg[7].

-

Record the resulting depolarization of the antennal potential (EAG response).

-

Use a solvent blank as a negative control.

-

Analyze the amplitude of the EAG responses to different concentrations of the pheromone.

References

- 1. Semiochemical compound: this compound | C18H34O [pherobase.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pheromones and Semiochemicals of Cnaphalocrocis medinalis (Lepidoptera: Crambidae), the Rice leafroller [pherobase.com]

- 7. researchgate.net [researchgate.net]

Electrophysiological Response of Insect Antennae to (Z)-11-Octadecenal: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-11-Octadecenal is a crucial semiochemical, acting as a key component of the female sex pheromone in several insect species, most notably the rice leaffolder moth, Cnaphalocrocis medinalis. Understanding the electrophysiological response of insect antennae to this compound is fundamental for developing effective pest management strategies, such as mating disruption and mass trapping, and provides a valuable model for studying insect olfaction. This technical guide offers an in-depth overview of the electrophysiological detection of this compound by insect antennae, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Concepts in Insect Olfaction

Insect antennae are sophisticated sensory organs equipped with an array of specialized sensilla that house olfactory receptor neurons (ORNs). The detection of volatile compounds like this compound initiates a cascade of events leading to a behavioral response. Pheromone molecules enter the sensilla through pores in the cuticle and are transported through the aqueous sensillum lymph by pheromone-binding proteins (PBPs). These proteins deliver the pheromone to olfactory receptors (ORs) located on the dendritic membrane of the ORNs. The binding of the pheromone to its specific OR triggers the opening of ion channels, leading to a change in the membrane potential of the neuron and the generation of action potentials, or "spikes." These electrical signals are then transmitted to the antennal lobe of the insect brain for processing.

Electrophysiological Techniques for Studying Olfaction

Two primary electrophysiological techniques are employed to measure the antennal response to odorants:

-

Electroantennography (EAG): This technique measures the summed potential changes from a large population of ORNs on the antenna in response to an odorant stimulus. It provides a general assessment of antennal sensitivity to a particular compound.

-

Single-Sensillum Recording (SSR): This more refined technique allows for the recording of action potentials from individual ORNs within a single sensillum. SSR provides detailed information about the specificity, sensitivity, and temporal response patterns of individual neurons to different odorants.

Quantitative Electrophysiological Data

The following tables summarize the available quantitative data on the electrophysiological response of Cnaphalocrocis medinalis to this compound and its related pheromone components.

Table 1: Electroantennogram (EAG) Responses of Cnaphalocrocis medinalis to Pheromone Components

| Compound | Sex | EAG Response (mV) | Reference |

| This compound | Male | > 2.0 | Liu et al., 2021 |

| (Z)-13-Octadecenal | Male | > 2.0 | Liu et al., 2021 |

Note: The data from Liu et al. (2021) indicates that the response exceeded 2.0 mV, but the precise mean and standard error were not provided in the preprint.

Table 2: In Vitro Responses of Cloned Cnaphalocrocis medinalis Pheromone Receptors (PRs) to this compound

| Receptor (co-expressed with Orco) | Ligand | Concentration | Response (nA) | Reference |

| CmedPR1 | This compound | 1 x 10⁻⁵ M | 45 ± 2 | Liu et al., 2021 |

Note: These recordings were performed in a Xenopus oocyte expression system, which provides a functional readout of the receptor's sensitivity but may not perfectly replicate the in vivo neuronal response.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are detailed protocols for the key experiments cited in this guide.

Electroantennogram (EAG) Recording Protocol (Adapted from Liu et al., 2021)

a. Insect Preparation:

-

Adult Cnaphalocrocis medinalis moths (male or female) are immobilized, often by chilling.

-

The head is carefully excised.

-

The excised head is mounted onto a holder with conductive gel.

-

A glass capillary electrode filled with an appropriate saline solution (e.g., Ringer's solution) is used as the reference electrode and is inserted into the back of the head capsule.

-

Another glass capillary electrode, the recording electrode, is carefully placed in contact with the distal tip of one antenna.

b. Odorant Delivery:

-

This compound is dissolved in a high-purity solvent, such as paraffin oil or hexane, to the desired concentration (e.g., 10 µg/µL).

-

A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of the odorant solution.

-

The filter paper is inserted into a Pasteur pipette.

-

The tip of the pipette is positioned to direct a purified and humidified air stream over the antennal preparation.

-

A stimulus controller is used to deliver a precise puff of odor-laden air (e.g., 0.5 seconds) onto the antenna.

c. Data Acquisition and Analysis:

-

The potential difference between the recording and reference electrodes is amplified and recorded using a specialized EAG system.

-

The amplitude of the negative voltage deflection in response to the stimulus is measured in millivolts (mV).

-

Responses are typically normalized by subtracting the response to a solvent control.

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes (Adapted from Liu et al., 2021)

a. Receptor Expression:

-

The cRNA for the Cnaphalocrocis medinalis pheromone receptor (e.g., CmedPR1) and its co-receptor (Orco) are synthesized in vitro.

-

Xenopus laevis oocytes are harvested and prepared.

-

A specific amount of the cRNA mixture (e.g., 50 ng) is injected into each oocyte.

-

The injected oocytes are incubated for several days to allow for receptor expression in the oocyte membrane.

b. Electrophysiological Recording:

-

An oocyte expressing the receptors is placed in a recording chamber and perfused with a standard saline solution (e.g., Ringer's solution).

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (e.g., -80 mV).

-

This compound, dissolved in an appropriate solvent and diluted in the saline solution, is perfused over the oocyte for a defined period.

-

The inward current generated by the activation of the receptor-ion channel complex is recorded in nanoamperes (nA).

c. Data Analysis:

-

The peak current amplitude is measured for each odorant application.

-

Dose-response curves can be generated by applying a range of odorant concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their comprehension. The following diagrams were generated using the DOT language.

Unveiling the Presence of (Z)-11-Octadecenal Across Insect Orders: A Technical Guide

An in-depth examination of the identification, quantification, and signaling pathways of the insect pheromone (Z)-11-Octadecenal for researchers, scientists, and drug development professionals.

This compound, a long-chain unsaturated aldehyde, plays a crucial role as a sex pheromone in the chemical communication of numerous insect species, primarily within the order Lepidoptera. Its identification in various species is critical for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. This technical guide provides a comprehensive overview of the insect species in which this compound has been identified, detailed experimental protocols for its detection and quantification, and an exploration of the associated signaling pathways.

Insect Species Utilizing this compound

This compound has been identified as a key component of the female sex pheromone blend in several moth species. The following table summarizes the species and the quantitative composition of their pheromone blends where data is available.

| Order | Family | Species | Common Name | This compound | Other Components & Ratios |

| Lepidoptera | Crambidae | Cnaphalocrocis medinalis | Rice Leaffolder Moth | Present | In Japanese populations, it is part of a four-component blend with (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol[1]. In Chinese populations, the optimal blend for trapping was found to be a 3:25:3:3 ratio of this compound, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol[1]. |

| Lepidoptera | Crambidae | Diatraea grandiosella | Southwestern Corn Borer | Present | Functions as a pheromone in this species[2]. |

| Lepidoptera | Pyralidae | Scirpophaga incertulas | Yellow Rice Stem Borer | Present | Traces of this compound have been detected in the pheromone blend[1]. |

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in insect pheromone glands or volatile collections rely on a combination of analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for chemical identification and Electroantennography (EAG) for assessing biological activity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile compounds in a mixture.

1. Sample Preparation:

-

Pheromone Gland Extraction: Pheromone glands are excised from virgin female insects, typically during their calling period (the time of pheromone release). The glands are then extracted with a non-polar solvent like hexane for a few minutes. The resulting extract contains the pheromone components.

-

Aeration (Volatile Collection): Live insects are placed in a chamber, and purified air is passed over them. The volatiles released by the insects are trapped on an adsorbent material (e.g., Porapak Q, Tenax). The trapped compounds are then eluted with a solvent for analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC): The GC is equipped with a capillary column (e.g., DB-5ms, HP-INNOWax) suitable for separating long-chain aldehydes.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 250°C) to elute all compounds.

-

Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode. The mass spectra of the separated compounds are recorded.

3. Identification and Quantification:

-

Identification: The retention time and mass spectrum of the peak corresponding to this compound in the sample are compared with those of a synthetic standard. The mass spectrum of this compound will show characteristic fragmentation patterns.

-

Quantification: The amount of this compound in the sample is determined by comparing the peak area of the compound to a calibration curve generated using known concentrations of the synthetic standard.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to an odor stimulus. It is a sensitive method to determine which compounds in a mixture are biologically active.

1. Antenna Preparation:

-

An antenna is carefully excised from a male insect.

-

The tip and the base of the antenna are placed in contact with two electrodes containing a conductive solution (e.g., saline).

2. Odor Stimulation:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A puff of air containing a known concentration of the test compound (e.g., synthetic this compound) is introduced into the continuous air stream.

3. Signal Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded.

-

A negative voltage deflection in the recording indicates a response from the olfactory receptor neurons on the antenna.

-

The amplitude of the EAG response is proportional to the perceived intensity of the odor. By comparing the EAG responses to different compounds, the most biologically active components of a pheromone blend can be identified.

Signaling Pathways

The detection of this compound by a male moth initiates a cascade of events within the olfactory sensory neurons, ultimately leading to a behavioral response (attraction to the female). While the specific signaling pathway for this compound is not fully elucidated, a general model for moth pheromone reception has been established.

Pheromone Reception and Transduction in Moths

Caption: Generalized pheromone reception pathway in moths.

Pheromone Biosynthesis in Moths

The production of this compound in the female moth's pheromone gland is a tightly regulated process controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN)[3].

Caption: Generalized pheromone biosynthesis pathway in moths.

Experimental Workflow

The overall workflow for the identification of this compound in a new insect species follows a logical progression from sample collection to chemical and biological analysis.

Caption: Workflow for insect pheromone identification.

This guide provides a foundational understanding of the role and analysis of this compound in insects. Further research into the specific signaling cascades and the complete pheromone blends of a wider range of species will be instrumental in developing next-generation pest management solutions.

References

Methodological & Application

Synthesis of (Z)-11-Octadecenal for Research Applications

Application Notes and Protocols for the Synthesis, Purification, and Characterization of the Insect Pheromone (Z)-11-Octadecenal

Introduction

This compound is a long-chain unsaturated aldehyde that functions as a sex pheromone in numerous species of moths, playing a critical role in their chemical communication and reproductive behavior. Its synthesis in a laboratory setting is essential for a variety of research applications, including the development of species-specific pest management strategies, ecological studies of insect behavior, and the investigation of olfactory signaling pathways. This document provides detailed protocols for the chemical synthesis of this compound from the commercially available precursor, (Z)-11-octadecen-1-ol, focusing on two mild and efficient oxidation methods: the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound via the Dess-Martin oxidation method.

| Parameter | Value | Reference |

| Starting Material | (Z)-11-octadecen-1-ol | Commercially Available |

| Molecular Weight | 268.48 g/mol | N/A |

| Product | This compound | N/A |

| Molecular Weight | 266.47 g/mol | [1] |

| Reaction Yield | >95% (typical) | [2] |

| Purity (GC) | >98% | Typical result after purification |

| Appearance | Colorless to pale yellow oil | N/A |

Experimental Protocols

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[3] It offers several advantages, including neutral reaction conditions, short reaction times, and high yields.[2]

Materials:

-

(Z)-11-octadecen-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (Z)-11-octadecen-1-ol (1.0 eq) in anhydrous dichloromethane (10 volumes).

-

To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Method 2: Swern Oxidation

The Swern oxidation is another mild and efficient method for converting primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4]

Materials:

-

(Z)-11-octadecen-1-ol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.

-

Add anhydrous dichloromethane (10 volumes) to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 eq) to the cold dichloromethane, followed by the dropwise addition of anhydrous DMSO (2.5 eq). Stir the mixture for 15 minutes.

-

Add a solution of (Z)-11-octadecen-1-ol (1.0 eq) in a small amount of anhydrous dichloromethane dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir for an additional 30 minutes.

-

Slowly add anhydrous triethylamine (5.0 eq) to the reaction mixture. The mixture will become thick. Stir for 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Characterization Data for this compound

The following data is typical for this compound synthesized by the methods described above.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 9.76 (t, J = 1.9 Hz, 1H, -CHO), 5.35 (m, 2H, -CH=CH-), 2.42 (td, J = 7.4, 1.9 Hz, 2H, -CH₂CHO), 2.01 (m, 4H, -CH₂CH=CHCH₂-), 1.63 (m, 2H, -CH₂CH₂CHO), 1.28 (br s, 18H, -(CH₂)₉-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 202.9, 130.0, 129.8, 43.9, 32.2, 29.7, 29.5, 29.4, 29.3, 29.2, 29.1, 27.2, 27.1, 22.7, 22.1, 14.1 |

| GC-MS (EI) | m/z (%): 266 (M⁺, <1), 248 (M⁺-H₂O, 5), 222 (10), 194 (15), 180 (20), 166 (25), 152 (30), 138 (40), 124 (50), 110 (60), 96 (80), 82 (100), 67 (95), 55 (98), 41 (90) |

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound from its corresponding alcohol.

References

Application Notes and Protocols for the Quantification of (Z)-11-Octadecenal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (Z)-11-Octadecenal, a long-chain aliphatic aldehyde, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. The protocols are designed to be a comprehensive resource, offering step-by-step guidance from sample preparation to data analysis.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in the context of insect pheromone analysis. This method offers high sensitivity and specificity, allowing for reliable identification and quantification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is designed for the analysis of this compound in solvent extracts of insect pheromone glands.

1. Sample Preparation (Pheromone Gland Extraction):

-

Dissect the pheromone glands from the insect under a stereomicroscope.

-

Immediately place the glands in a 1.5 mL glass vial containing 100 µL of a high-purity solvent such as hexane or dichloromethane.

-

Gently crush the glands with a clean glass rod to facilitate extraction.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Centrifuge the vial to pellet any tissue debris.

-

Carefully transfer the supernatant to a new glass vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (molecular weight 266.48 g/mol ), characteristic ions should be selected for SIM mode (e.g., m/z 41, 55, 69, 83, 97, 248).

3. Calibration:

-

Prepare a stock solution of this compound standard in hexane.

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/µL).

-

Inject each standard into the GC-MS under the same conditions as the samples.

-

Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard.

Data Presentation: GC-MS Method Performance (Representative Data)

The following table summarizes typical performance characteristics for the GC-MS analysis of long-chain aldehydes. These values are representative and may vary depending on the specific instrument and experimental conditions.

| Parameter | Typical Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Workflow Diagram: GC-MS Analysis

Caption: Workflow for the GC-MS quantification of this compound.

Section 2: High-Performance Liquid Chromatography (HPLC) Method with Derivatization

For non-volatile matrices or when higher sensitivity is required, HPLC with derivatization is an excellent alternative to GC-MS. Since long-chain aldehydes like this compound lack a strong chromophore or fluorophore, a derivatization step is essential to enable sensitive UV or fluorescence detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form stable, colored hydrazones that can be readily detected by UV-Vis.

Experimental Protocol: HPLC-UV Analysis of this compound via DNPH Derivatization

1. Derivatization Reagent Preparation:

-

Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile at a concentration of 1 mg/mL.

-

Acidify the solution by adding a small amount of a strong acid, such as sulfuric acid (e.g., 1 µL of concentrated H₂SO₄ per 1 mL of DNPH solution), to catalyze the reaction.

2. Sample and Standard Derivatization:

-

To 100 µL of the sample extract or standard solution in acetonitrile, add 100 µL of the acidified DNPH reagent.

-

Vortex the mixture gently and incubate at 60 °C for 30 minutes in a sealed vial to ensure complete reaction.

-

After incubation, cool the mixture to room temperature.

-

The resulting solution containing the DNPH-aldehyde derivative is ready for HPLC analysis.

3. HPLC Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Detector: Diode Array Detector (DAD) or UV-Vis detector set to 365 nm.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-15 min: 60% B to 100% B

-

15-20 min: Hold at 100% B

-

20.1-25 min: Re-equilibrate at 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

4. Calibration:

-

Prepare a series of this compound standards in acetonitrile.

-

Derivatize each standard using the same procedure as the samples.

-

Inject the derivatized standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the DNPH-derivative against the initial concentration of the aldehyde.

Data Presentation: HPLC-UV Method Performance (Representative Data for Aldehyde-DNPH Derivatives)

The following table provides typical performance characteristics for the HPLC-UV analysis of various aldehydes after DNPH derivatization.[1][2]

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 - 0.1 µg/m³ (in air samples) |

| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/m³ (in air samples) |

| Precision (% RSD) | < 1% (retention time), < 2% (peak area) |

Workflow Diagram: HPLC-UV Analysis with Derivatization

Caption: Workflow for HPLC-UV quantification of this compound via DNPH derivatization.

Section 3: Alternative Derivatization for Enhanced Sensitivity

For applications requiring ultra-high sensitivity, derivatization with a fluorescent tag followed by HPLC with fluorescence detection (FLD) is a powerful option. A variety of fluorescent derivatizing agents are available for aldehydes.

Considerations for Method Development with Fluorescent Derivatization:

-

Reagent Selection: Choose a reagent that reacts specifically and efficiently with aldehydes to produce a highly fluorescent and stable derivative. Examples include dansyl hydrazine and 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH).

-

Reaction Optimization: The derivatization reaction conditions (e.g., reagent concentration, temperature, time, and pH) must be carefully optimized to ensure complete and reproducible derivatization.

-

Chromatographic Separation: The HPLC method needs to be optimized to separate the fluorescent derivative from the unreacted reagent and other sample components.

-

Fluorescence Detection: The excitation and emission wavelengths for the detector must be set to the optimal values for the specific fluorescent tag used.

This comprehensive guide provides a solid foundation for the quantitative analysis of this compound. Researchers are encouraged to adapt and validate these methods for their specific sample matrices and analytical requirements.

References

Application Note: Analysis of (Z)-11-Octadecenal by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-11-Octadecenal is a long-chain unsaturated aldehyde that functions as a semiochemical, notably as an insect pheromone. Accurate identification and quantification of this compound are crucial in chemical ecology, pest management strategy development, and in the quality control of pheromone-based products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and definitive identification based on mass spectra. This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation of this compound.

Data Presentation

Table 1: Quantitative Analysis of this compound in Pheromone Gland Extracts

This table presents representative quantitative data from the analysis of this compound extracted from the pheromone glands of a model insect species. The data was acquired using the protocol detailed below.

| Sample ID | Retention Time (min) | Peak Area | Concentration (ng/µL) | Amount per Gland (ng) |

| Gland Extract 1 | 18.24 | 452,831 | 4.1 | 4.1 |

| Gland Extract 2 | 18.25 | 398,175 | 3.6 | 3.6 |

| Gland Extract 3 | 18.24 | 510,492 | 4.6 | 4.6 |

| Standard (5 ng/µL) | 18.24 | 556,240 | 5.0 | N/A |

| Blank (Hexane) | - | - | < LOD | < LOD |

LOD (Limit of Detection) was determined to be 0.1 ng/µL.

Table 2: Key Mass Spectral Fragments for this compound

The following table summarizes the characteristic mass-to-charge ratios (m/z) and their corresponding fragment ions observed in the electron ionization (EI) mass spectrum of this compound.

| m/z | Proposed Fragment | Relative Intensity |

| 266 | [M]⁺ (Molecular Ion) | Low |

| 248 | [M-18]⁺ (Loss of H₂O) | Moderate |

| 238 | [M-28]⁺ (Loss of C₂H₄) | Low |

| 222 | [M-44]⁺ (Loss of CH₂=CH-OH) | Moderate |

| 82 | [C₆H₁₀]⁺ (Cyclohexene ion via rearrangement) | High (Base Peak) |

| 69 | [C₅H₉]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

Experimental Protocols

This section details the methodologies for the extraction and GC-MS analysis of this compound.

1. Sample Preparation: Pheromone Gland Extraction

This protocol is suitable for extracting pheromones from insect glands.

-

Materials:

-

Hexane (HPLC grade)

-

Glass vials (1.5 mL) with PTFE-lined caps

-

Microsyringes

-

Dissecting microscope and tools

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Excise the pheromone gland from the insect using fine dissection tools under a microscope.

-

Immediately place the gland into a 1.5 mL glass vial containing 100 µL of hexane.

-

Vortex the vial for 30 seconds to facilitate extraction.

-

Allow the sample to stand for 10 minutes at room temperature.

-

Centrifuge the vial at 3000 rpm for 5 minutes to pellet any tissue debris.

-

Carefully transfer the supernatant to a clean 1.5 mL GC autosampler vial for analysis.

-

2. Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for sampling volatiles from the headspace of a sample.[1]

-

Materials:

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane - PDMS)

-

Heating block or water bath

-

Headspace vials (20 mL) with septa

-

-

Procedure:

-

Place the sample material (e.g., a calling insect or a pheromone lure) into a 20 mL headspace vial and seal it.

-

Gently heat the vial to a controlled temperature (e.g., 40-60°C) to increase the volatility of the analyte.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatiles.

-

Retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

-

3. GC-MS Analysis Protocol

-

Instrumentation:

-

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 for higher concentrations)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 300°C at a rate of 5°C/min.[3]

-

Final hold: Hold at 300°C for 10 minutes.

-

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Solvent Delay: 5 minutes (to prevent filament damage from the solvent peak).

-

Data Interpretation

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte peak with that of a known standard. In the absence of a standard, tentative identification can be made based on the characteristic fragmentation pattern of long-chain aldehydes. The molecular ion ([M]⁺ at m/z 266) may be weak or absent. Key diagnostic ions include the loss of water ([M-18]⁺ at m/z 248) and the loss of an ethylene molecule ([M-28]⁺).[4] A very common feature for long-chain aldehydes is a base peak at m/z 82, corresponding to a stable cyclohexene fragment formed through a McLafferty-type rearrangement.[2][5]

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Key fragmentation pathways for this compound in EI-MS.

References

Application Note and Protocol: Electroantennographic Detection (EAD) of (Z)-11-Octadecenal

Abstract

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a given volatile chemical stimulus[1][2]. This method is instrumental in identifying biologically active compounds, such as sex pheromones, that mediate insect behavior. (Z)-11-Octadecenal is a known pheromone component for various moth species. This document provides a detailed protocol for the setup and execution of Electroantennographic Detection (EAD) to measure antennal responses to this compound, tailored for applications in chemical ecology, pest management, and semiochemical-based drug discovery.

Principle of Electroantennography

The EAD technique measures the change in electrical potential across an insect antenna when it is exposed to an odorant.[3] An isolated antenna is placed between two electrodes, a reference electrode at the base and a recording electrode at the distal tip[1]. A continuous stream of humidified, purified air flows over the antenna to establish a stable baseline. When a pulse of air containing a volatile stimulus, such as this compound, passes over the antenna, the odorant molecules bind to olfactory receptors on the sensory neurons. This binding triggers a depolarization of the neuronal membranes, generating a summated electrical potential known as the electroantennogram (EAG)[3]. The magnitude of this negative voltage deflection is proportional to the number of responding neurons and the intensity of the stimulus, providing a quantitative measure of the antenna's sensitivity to the specific compound.

Materials and Reagents

2.1 Equipment

-

Stereomicroscope with a cold light source[4]

-

Anti-vibration table

-

Faraday cage (recommended to shield from electromagnetic noise)[5]

-

Micromanipulators (2x)[4]

-

EAG probe with Ag/AgCl electrodes

-

High-impedance DC amplifier

-

Data acquisition interface (e.g., Syntech IDAC-2)[6]

-

Computer with signal acquisition and analysis software (e.g., Syntech EAG software)[5]

-

Purified air source (compressed air or nitrogen) with charcoal filter and humidifier[5][8]

-

Glass capillaries (borosilicate, 1.0 mm OD)[2]

-

Micropipette puller

-

Vortex mixer

2.2 Reagents and Consumables

-

This compound (purity >95%)

-

Ringer's solution or saline solution (e.g., 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 4 mM MgCl₂, 10 mM HEPES)[8]

-

Conductive electrode gel[9]

-

Pasteur pipettes[5]

-

Filter paper strips (1 cm x 2 cm)[5]

-

Micro-scissors and fine-tipped forceps

-

Insect specimens (e.g., adult male moths of a responsive species like Heliothis virescens)

Experimental Protocols

3.1. Insect Preparation (Excised Antenna Method)

-

Select a healthy, 2-4 day old adult male moth.[2] Anesthetize the insect by cooling it on ice or with a brief exposure to CO₂.

-

Place the anesthetized moth under the stereomicroscope.

-

Using micro-scissors, carefully excise one complete antenna at its base (scape).[10]

-

Immediately transfer the antenna to a droplet of Ringer's solution to prevent desiccation.

-